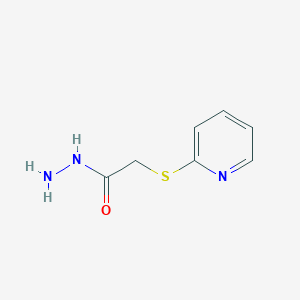

2-(Pyridin-2-ylthio)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylsulfanylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c8-10-6(11)5-12-7-3-1-2-4-9-7/h1-4H,5,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUOHZYYLVJLEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Chemical Structure Determination

Spectroscopic analysis provides the foundational data for elucidating the chemical structure of 2-(Pyridin-2-ylthio)acetohydrazide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy are routinely employed to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for probing the structure of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity and spatial relationships of atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound and its derivatives typically shows characteristic signals for the pyridine (B92270) ring protons, the methylene (B1212753) (-CH₂-) protons of the acetohydrazide moiety, and the amine (-NH and -NH₂) protons. For instance, in a derivative, the methylene protons adjacent to the sulfur atom appear as a singlet around 4.49 ppm. scirp.org The protons of the pyridine ring exhibit signals in the aromatic region, typically between 7.0 and 8.5 ppm. rsc.org The hydrazide protons (NH and NH₂) are also observed, with their chemical shifts being sensitive to the solvent and concentration. sapub.org In some instances, the presence of rotamers or conformers in solution can lead to the appearance of multiple sets of signals for certain protons. sapub.orgmdpi.com For example, in derivatives of this compound, the methylene protons can show two distinct singlets, indicating the presence of different conformations in solution. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Key signals include those for the carbonyl carbon of the hydrazide group, typically appearing in the range of 165-171 ppm. rsc.org The carbons of the pyridine ring resonate in the aromatic region, generally between 116 and 158 ppm. rsc.orgscirp.org The methylene carbon adjacent to the sulfur atom is typically observed in the upfield region of the spectrum. scirp.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the ¹H and ¹³C signals unambiguously. scirp.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide insights into the spatial proximity of protons, which is crucial for determining the conformational preferences of the molecule in solution. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring | 7.0 - 8.5 | 116 - 158 |

| -SCH₂- | ~4.5 | ~34 |

| C=O | - | 165 - 171 |

| -NHNH₂ | Variable | - |

Note: The chemical shifts are approximate and can vary depending on the specific derivative and the solvent used.

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound and its derivatives. HRMS provides a highly accurate mass measurement, often to within a few parts per million, which allows for the unambiguous determination of the molecular formula. scirp.orgnih.govresearchgate.netmdpi.com This data is crucial for confirming the identity of a newly synthesized compound.

Elemental analysis complements HRMS by providing the percentage composition of individual elements (typically carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the sample. ingentaconnect.com

For example, the molecular ion peak [M+H]⁺ for a derivative of this compound was calculated as 359.0631 and found to be 359.0635, confirming the molecular formula C₁₆H₁₄N₄O₂S₂. mdpi.com Similarly, for another derivative, the calculated HRMS value for [M+Na]⁺ was 378.0521, and the found value was 378.0525, corresponding to the formula C₁₆H₁₃N₅NaO₃S. scirp.org

Table 2: HRMS and Elemental Analysis Data for a Derivative of this compound

| Analysis | Calculated | Found |

| HRMS ([M+H]⁺) | 359.0631 | 359.0635 |

| Elemental Analysis | ||

| %C | 64.26 | 64.29 |

| %H | 4.79 | 4.09 |

| %N | 16.65 | 16.61 |

Data for N'-(pyridin-4-ylmethylene)-2-((5-methoxybenzothiazol-2-yl)thio)acetohydrazide, a related compound. mdpi.com Discrepancy in %H may be due to experimental factors.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key vibrational frequencies for this compound and its derivatives include:

N-H stretching: The N-H stretching vibrations of the hydrazide group typically appear as one or more bands in the region of 3100-3400 cm⁻¹. scirp.orgingentaconnect.com

C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the hydrazide is usually observed in the range of 1640-1690 cm⁻¹. scirp.orgingentaconnect.comasianpubs.org

C=N stretching: The C=N stretching vibration of the pyridine ring can be found in the region of 1580-1620 cm⁻¹. ingentaconnect.com

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. ingentaconnect.com

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| -NH₂ / -NH | Stretching | 3100 - 3400 |

| C=O | Stretching | 1640 - 1690 |

| C=N (Pyridine) | Stretching | 1580 - 1620 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2800 - 3000 |

X-ray Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions

For derivatives of this compound, X-ray crystallography has been instrumental in confirming the molecular structure and revealing the details of their solid-state packing. The analysis can show, for instance, that the molecule adopts a specific conformation, such as a trans form of the hydrazide moiety. uni-muenchen.de

Furthermore, X-ray analysis elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonds, which play a crucial role in the formation of the crystal lattice. uni-muenchen.de These interactions can involve the hydrazide protons (NH and NH₂) acting as hydrogen bond donors and the pyridine nitrogen or the carbonyl oxygen acting as hydrogen bond acceptors. uni-muenchen.de The resulting hydrogen-bonding networks can lead to the formation of one-, two-, or three-dimensional supramolecular architectures.

Conformational Analysis in Solution and Solid States

The conformation of this compound and its derivatives can differ between the solution and solid states. While X-ray crystallography provides a static picture of the conformation in the solid state, NMR spectroscopy offers insights into the dynamic conformational behavior in solution.

In the solid state, the conformation is often stabilized by crystal packing forces and specific intermolecular interactions like hydrogen bonds. uni-muenchen.de For example, a derivative of 2-pyridinecarboxylic acid hydrazide was found to exist in a trans conformation in the crystal, stabilized by an intramolecular hydrogen bond between the NH proton and the pyridine nitrogen. uni-muenchen.de

In solution, the molecule may exhibit greater conformational flexibility. NMR studies, particularly those involving NOE experiments and the analysis of chemical shift changes with temperature or solvent, can reveal the presence of multiple conformers in equilibrium. sapub.orguni-muenchen.de For some acylhydrazone derivatives, the presence of syn-periplanar and anti-periplanar conformers has been identified in solution. scirp.org The relative populations of these conformers can be influenced by the nature of the substituents and the solvent.

Biological Activities and Mechanistic Insights in Vitro Studies

Antimicrobial Activity Assessment

Derivatives of 2-(Pyridin-2-ylthio)acetohydrazide have demonstrated significant efficacy against a variety of microbial pathogens, including bacteria and fungi. This has led to further investigation into their potential as novel antimicrobial agents.

The antibacterial potential of this compound derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. Notably, certain synthesized compounds have shown considerable inhibitory effects. For instance, N'-(3-hydroxybenzylidene)-2-[(pyrimidin-2-yl)thio]acetohydrazide was found to be a potent derivative against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 15.62 μg/mL. researchgate.net Similarly, N'-(2-pyrilidene)-2-[(pyrimidine-5-yl)thio]acetohydrazide, which features a 2-pyridyl group, was the most active among a series of derivatives, with MIC values between 31.25 and 250 µg/mL against a range of microorganisms. ingentaconnect.com

Further studies have highlighted the effectiveness of these compounds. For example, a series of pyridothienopyrimidine derivatives, synthesized from acetohydrazide precursors, showed improved antibacterial activity against Gram-positive strains, with MIC values of 31.25 to 62.5 μg/mL. nih.gov These derivatives also exhibited moderate activity against all tested Gram-negative strains, with an MIC of 31.25 μg/mL. nih.gov Additionally, some novel thiosemicarbazides and their derivatives have demonstrated moderate to good activity against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. brieflands.com

The introduction of different functional groups to the core structure has been shown to modulate antibacterial efficacy. For instance, functionally substituted pyridine (B92270) carbohydrazides have demonstrated remarkable effects on multidrug-resistant (MDR) strains. mdpi.com Specifically, one compound showed potent activity against Pseudomonas aeruginosa (ATCC 27853), with an MIC value twice as effective as the standard ampicillin/cloxacillin combination. mdpi.com Another compound in the same series significantly inhibited the growth of Staphylococcus aureus ATCC 29213 at a concentration of 2 μg/mL. mdpi.com

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N'-(3-hydroxybenzylidene)-2-[(pyrimidin-2-yl)thio]acetohydrazide | Staphylococcus aureus (ATCC 6538) | 7.8-15.62 | researchgate.net |

| N'-(3-hydroxybenzylidene)-2-[(pyrimidin-2-yl)thio]acetohydrazide | Staphylococcus epidermidis (ATCC 12228) | 7.8-15.62 | researchgate.net |

| N'-(3-hydroxybenzylidene)-2-[(pyrimidin-2-yl)thio]acetohydrazide | Escherichia coli (O157:H7-Clinical isolate) | 7.8-15.62 | researchgate.net |

| N'-(2-pyrilidene)-2-[(pyrimidine-5-yl)thio]acetohydrazide | Various pathogenic strains | 31.25-250 | ingentaconnect.com |

| Pyridothienopyrimidine derivatives | Gram-positive strains | 31.25-62.5 | nih.gov |

| Pyridothienopyrimidine derivatives | Gram-negative strains | 31.25 | nih.gov |

| Functionally substituted pyridine carbohydrazide (B1668358) (Compound 4) | Pseudomonas aeruginosa (ATCC 27853) | 2-fold > ampicillin/cloxacillin | mdpi.com |

| Functionally substituted pyridine carbohydrazide (Compound 6) | Staphylococcus aureus (ATCC 29213) | 2 | mdpi.com |

| Thiosemicarbazides and derivatives | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Moderate to good | brieflands.com |

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal activity against various pathogenic fungi. Studies have shown that certain compounds exhibit significant inhibitory effects against clinically relevant fungal strains. For example, N'-(2-pyrilidene)-2-[(pyrimidine-5-yl)thio]acetohydrazide demonstrated activity against Candida utilis. ingentaconnect.com

Functionally substituted pyridine carbohydrazides have shown potent activity against four multidrug-resistant (MDR) strains of Candida species, with minimum inhibitory concentration (MIC) values ranging from 16–24 µg/mL. nih.gov One particular compound in this series displayed up to 92.57% inhibition, which was noted as exceptional when compared to the broad-spectrum antifungal drug fluconazole. nih.gov Another study on newly synthesized oxadiazole derivatives, derived from 2-(pyrimidin-2-ylthio)acetohydrazide, showed that they possessed anticandidal properties. mdpi.com

The antifungal efficacy of these compounds has been tested against a panel of human pathogenic Candida species, including Candida albicans, Candida glabrata, Candida krusei, Candida parapsilosis, Candida tropicalis, and Candida zeylanoides. researchgate.net One derivative, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), exhibited very strong inhibitory activity with MIC values as low as 0.016 mg/mL against the tested Candida species. researchgate.net Importantly, this compound showed no in vitro toxicity up to a concentration of 25 µg/mL, suggesting its antifungal action is selective. researchgate.net

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | MIC | Reference |

|---|---|---|---|

| N'-(2-pyrilidene)-2-[(pyrimidine-5-yl)thio]acetohydrazide | Candida utilis | 31.25-250 µg/mL | ingentaconnect.com |

| Functionally substituted pyridine carbohydrazide (Compound 6) | 4 MDR Candida spp. | 16–24 µg/mL | nih.gov |

| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) | Candida species | up to 0.016 mg/mL | researchgate.net |

| Oxadiazole derivatives | Candida species | - | mdpi.com |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Derivatives of this compound have shown promise in this area. Several studies have reported the synthesis and evaluation of these compounds for their in vitro activity against Mycobacterium tuberculosis and other mycobacteria. researchgate.netderpharmachemica.com

For instance, [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives have demonstrated plausible activity against Mycobacterium tuberculosis and Mycobacterium avium strains. derpharmachemica.comconsensus.app Another study synthesized a series of N'-(arylidene)-4-[(pyrimidine-2-yl)thio]butanohydrazide derivatives and found them to exhibit moderate antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. researchgate.net Similarly, some [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid (3,4-diaryl-3H-thiazol-2-ylidene)-hydrazide derivatives showed interesting activity against M. tuberculosis H37Rv and three clinical isolates. nih.gov

The hydrazide-hydrazone linkage is a common feature in many antimycobacterial compounds. Research has shown that new hydrazide derivatives of imidazo[1,2-a]pyridine (B132010), when tested in vitro, exhibited significant inhibition against Mycobacterium tuberculosis H37Rv at a concentration of 6.25 µg/mL. researchgate.net Furthermore, some isonicotinoylhydrazones showed moderate activity against a clinically isolated isoniazid-resistant strain of M. tuberculosis. researchgate.net In another investigation, two out of eight synthesized 2-(phenylthio) benzoylarylhydrazone derivatives displayed significant inhibitory effects against Mycobacterium tuberculosis, with IC90 values of 7.57 and 2.96 μg/mL. brieflands.comnih.gov

The precise molecular mechanisms underlying the antimicrobial activity of this compound derivatives are still under investigation. However, some studies have begun to shed light on their potential modes of action. For instance, the structural similarities of some derivatives to known antimicrobial agents suggest that they may interfere with essential cellular processes in microorganisms.

One proposed mechanism involves the inhibition of topoisomerase IV, a crucial enzyme for bacterial DNA replication. nih.gov Molecular docking studies of certain pyridothienopyrimidine derivatives have supported this hypothesis. nih.gov The hydrazone linkage, a common structural motif in these compounds, is known to be a pharmacophore in various antitubercular agents, suggesting a potential role in inhibiting mycobacterial growth.

Furthermore, the presence of the pyridine ring, a key component in many FDA-approved antimicrobial drugs, likely contributes to the biological activity of these compounds. mdpi.com The diverse substitutions on the core structure can influence the lipophilicity and electronic properties of the molecules, which in turn can affect their ability to penetrate microbial cell walls and interact with intracellular targets.

Antiproliferative and Anticancer Activity Investigations

In addition to their antimicrobial properties, derivatives of this compound have been explored for their potential as anticancer agents. In vitro studies have demonstrated their cytotoxic effects against various human cancer cell lines.

A number of studies have reported the synthesis and evaluation of this compound derivatives for their in vitro antiproliferative activity against a range of human cancer cell lines. These include breast cancer (MCF-7, MDA-MB-231), liver cancer (HepG2), colon cancer (SW1116, HCT-116), gastric cancer (BGC823), cervical cancer (HeLa), and lung cancer (A549) cell lines. researchgate.netacs.orgresearchgate.netnih.gov

For example, a series of novel 1,3,4-oxadiazole (B1194373) derivatives containing pyridine and acylhydrazone moieties exhibited broad-spectrum anticancer activity against HepG2, MCF-7, SW1116, and BGC823 cell lines, with some compounds showing IC50 values in the low micromolar range (0.76–1.54 μM). researchgate.net Another study reported that certain nicotinamide (B372718) derivatives displayed interesting antitumor activity, particularly against hepatocellular and colon carcinoma cells. nih.gov

The cytotoxic effects of these compounds are often selective. For instance, some pyridine-based compounds exhibited remarkable cytotoxic activity against MCF-7 cells but were not active against MDA-MB-231 cells and were safe against non-cancerous MCF-10A cells. acs.org Similarly, some synthesized piperazine-linked imidazo[1,2-a]pyridine derivatives showed potent antiproliferative activity against HeLa cells. researchgate.net The cytotoxicity of these compounds is often dose-dependent, and some have shown IC50 values comparable to or even better than the standard anticancer drug doxorubicin (B1662922) in specific cell lines. acs.org For example, one compound displayed potent cytotoxicity with IC50 values of 0.5 and 5.27 μM against MCF-7 and HepG2 cell lines, respectively. acs.org

Table 3: Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole derivative (Compound 6s) | HepG2, MCF-7, SW1116, BGC823 | 0.76–1.54 | researchgate.net |

| Pyridine-based compound (Compound 17) | MCF-7 | 5.98 | acs.org |

| Pyridine-based compound (Compound 19) | MCF-7 | 5.61 | acs.org |

| Nicotinamide derivative (Compound 12) | MCF-7 | 0.5 | acs.org |

| Nicotinamide derivative (Compound 12) | HepG2 | 5.27 | acs.org |

| Piperazine linked imidazo[1,2‐a]pyridine derivative (Compound 7i) | HeLa | 3.5 | researchgate.net |

| Piperazine linked imidazo[1,2‐a]pyridine derivative (Compound 7h) | HeLa | 5.8 | researchgate.net |

Exploration of Cellular Mechanisms

The anticancer potential of pyridine-containing compounds is often linked to their ability to modulate crucial cellular processes such as the cell cycle and apoptosis (programmed cell death).

Chalcone (B49325) derivatives, which can be synthesized from hydrazides, have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in ovarian cancer cells. nih.gov This effect is associated with the generation of reactive oxygen species (ROS), which can lead to DNA damage. nih.gov In sensitive and resistant ovarian cancer cell lines, a chalcone derivative was found to modulate the activity of proteins involved in cell cycle control and apoptosis, including p21, PCNA, and the phosphorylation of Rb and Bad proteins, as well as the cleavage of PARP. nih.gov Furthermore, it influenced the Akt, Erk1/2, and NF-κB signaling pathways. nih.gov

Similarly, novel 3-cyano-6-naphthylpyridine derivatives have demonstrated the ability to induce apoptosis in MCF-7 breast cancer cells. nih.gov Mechanistic studies revealed that the most active compound led to an upregulation of p53, p21, and p27, activation of caspases-3, -8, and -9, and a shift in the balance of pro- and anti-apoptotic proteins (Bax and Bcl, respectively). nih.gov It also decreased the expression of cell cycle-related proteins such as Cdks 2, 4, 6, and cyclin D1. nih.gov

Enzyme Target Inhibition Related to Cancer Pathways

The anticancer activity of this compound derivatives is also attributed to their ability to inhibit key enzymes involved in cancer progression.

DNA Gyrase and Topoisomerase II: DNA topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. nih.govtaylorandfrancis.com Inhibition of these enzymes can lead to DNA damage and ultimately cell death. taylorandfrancis.com Topoisomerase II inhibitors are classified as poisons, which stabilize the enzyme-DNA cleavage complex, leading to permanent DNA breaks. taylorandfrancis.comnih.gov Both bacterial DNA gyrase and human topoisomerase II are targeted by various therapeutic agents. nih.govdrugbank.com

A series of novel naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids were designed and evaluated as dual inhibitors of topoisomerase IIα and EGFR. nih.gov The most potent compounds from this series demonstrated significant inhibitory activity against topoisomerase II. nih.gov

Multi-kinases (EGFR, CDK8): The epidermal growth factor receptor (EGFR) is a key player in tumor growth and angiogenesis. nih.gov As mentioned, some naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids have been shown to dually inhibit both topoisomerase IIα and EGFR. nih.gov

Furthermore, selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another crucial kinase in angiogenesis, have been developed from a 3-cyano-6-naphthylpyridine scaffold. nih.gov These compounds exhibited potent kinase inhibitory activity at the sub-nanomolar level. nih.gov

Anti-inflammatory Activity

Derivatives of this compound have demonstrated notable anti-inflammatory properties in vitro. A new class of compounds linking pyridine and thiazole (B1198619) moieties through a carbohydrazide linkage was synthesized and evaluated for its anti-inflammatory activity using the bovine serum albumin denaturation method. acs.org Several of these compounds exhibited significant inhibition of protein denaturation, with some showing better activity than others. acs.org For instance, compounds 5j, 5k, and 5l from a synthesized series were identified as significant inhibitors. derpharmachemica.com

Antioxidant Properties and Radical Scavenging Activity

The antioxidant potential of this compound and its derivatives has been investigated through various in vitro assays. The ability of these compounds to scavenge free radicals is a key aspect of their antioxidant activity.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant capacity. sapub.org In one study, 2-pyridyl derivatives showed IC50 values up to 65 mM in DPPH scavenging activity. derpharmachemica.com Another study on thiazolo[4,5-b]pyridine (B1357651) derivatives also reported their antioxidant activity based on DPPH radical scavenging. pensoft.net Similarly, novel thiazinanones and thiazolidinones derived from 2-picolylamine demonstrated radical scavenging activity in both DPPH and ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) tests. nih.gov

Other Enzymatic Inhibition Profiles

Beyond cancer-related enzymes, derivatives of this compound have shown inhibitory activity against other important enzymes.

α-Glucosidase and Butyrylcholinesterase: α-Glucosidase and butyrylcholinesterase are therapeutic targets for type II diabetes mellitus and Alzheimer's disease, respectively. nih.govnih.gov Novel pyridine 2,4,6-tricarbohydrazide derivatives have been synthesized and shown to possess potent inhibitory activity against yeast α-glucosidase, with some compounds being more active than the standard drug acarbose. nih.gov Some of these derivatives also displayed weak inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The hydrazide moiety is considered to play a role in the inhibition of α-glucosidase. researchgate.net

Pesticidal Activity

The pyridine scaffold is present in many commercial insecticides. semanticscholar.orglew.ro In vitro studies have demonstrated the insecticidal efficacy of this compound derivatives.

The insecticidal activity of thioether-containing acetamides and their derivatives has been evaluated against various pests, including the oriental armyworm and diamondback moth. semanticscholar.org Some of these compounds exhibited significant lethality rates. semanticscholar.org For example, compound Iq, a sulfone derivative, showed a 43% lethality rate against the diamondback moth at a very low concentration of 0.001 mg/L. semanticscholar.org The insecticidal activity of certain pyridine derivatives against the cowpea aphid has also been reported, with some compounds showing strong to weak activity depending on the exposure time. lew.ro Molecular docking studies suggest that these compounds may exert their insecticidal effect by interacting with targets like acetylcholine (B1216132) esterase (AChE). researchgate.net

Computational and Theoretical Chemistry Approaches

Molecular Docking Studies for Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or DNA. This method is crucial for understanding ligand-receptor interactions and estimating binding affinity, thereby guiding the design of more potent and selective drug candidates. Numerous studies have employed molecular docking to investigate the biological potential of derivatives incorporating the 2-(pyridin-2-ylthio)acetohydrazide core.

For instance, a series of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives were synthesized and evaluated as potential telomerase inhibitors. researchgate.netnih.gov Molecular docking simulations were performed to understand the binding mode of the most active compound within the active site of telomerase (PDB: 3DU6). researchgate.netnih.gov These studies help to elucidate the key interactions responsible for the observed inhibitory activity, paving the way for the rational design of new anticancer agents. researchgate.net

Similarly, docking studies have been performed on pyridine-thiazole-hydrazone conjugates against the DNA gyrase enzyme to explore their potential as antimicrobial agents. bibliomed.org Other research has focused on new quinazolone–sulfonate conjugates with an acetohydrazide linker, docking them into the DNA gyrase active site to rationalize their antimicrobial activity. rsc.org The results indicated that the acetohydrazide core plays a crucial role in binding to key amino acid residues like GLU50, ASN46, and GLY77. rsc.org

Furthermore, the this compound scaffold has been incorporated into molecules targeting other enzymes. Benzimidazole-derived N-acylhydrazone scaffolds have been evaluated as carbonic anhydrase-II inhibitors, with docking studies clarifying their interaction within the enzyme's active site. nih.gov In another study, pyridine- and thiazole-based hydrazides were assessed as anti-inflammatory agents by docking against the cyclooxygenase-2 (COX-2) enzyme. acs.org These computational analyses are invaluable for predicting binding affinities and understanding the structure-activity relationships that govern the biological effects of these compounds.

Table 1: Molecular Docking Studies of this compound Derivatives

| Derivative Class | Target Protein | PDB Code | Key Findings |

| N-benzylidene-1,3,4-oxadiazole derivatives | Telomerase | 3DU6 | Investigation of binding modes to explain anticancer and telomerase inhibitory activity. researchgate.netnih.gov |

| Pyridine-thiazole-hydrazone conjugates | DNA gyrase | - | Molecules showed good binding affinity, suggesting a potential mechanism for their antimicrobial effects. bibliomed.org |

| Quinazolinone–sulfonate conjugates | DNA gyrase | - | The acetohydrazide core was found to be crucial for interacting with key active site residues. rsc.org |

| Benzimidazole-derived N-acylhydrazones | Carbonic Anhydrase-II | - | Elucidation of binding interactions to explain enzyme inhibition. nih.gov |

| Pyridine- and thiazole-based hydrazides | Cyclooxygenase-2 (COX-2) | - | Docking scores and interactions helped to understand the anti-inflammatory potential. acs.org |

The table is populated with data from representative studies. The absence of a PDB code indicates it was not specified in the source material.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of molecules. These methods provide detailed information about electronic structure, molecular geometry, and chemical reactivity. For the this compound scaffold and its derivatives, DFT has been employed to analyze conformational stability, reactivity descriptors, and spectroscopic properties.

A theoretical investigation into the reactivity and stability of a series of imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, which are structurally related to the target compound, was conducted using DFT at the B3LYP/6-31+G(d,p) level. scirp.org This study analyzed frontier molecular orbitals (HOMO and LUMO), the energy gap (ΔE), chemical hardness (η), and softness (S) to assess the chemical reactivity of the compounds. scirp.org Analysis of the Molecular Electrostatic Potential (MEP) helped identify the nucleophilic and electrophilic sites, revealing that nitrogen, oxygen, and sulfur atoms are often key nucleophilic centers. scirp.org Such insights are crucial for predicting how these molecules might interact with biological targets. scirp.org

DFT calculations have also been used to complement experimental findings for other pyridine (B92270) derivatives. peacta.org These studies determine parameters like the energies of the HOMO and LUMO, the energy gap, and charge distribution, which help in correlating the molecular structure with observed activities, such as corrosion inhibition. peacta.org The electronic structure of related compounds, like allyl-(5-pyridin-2-yl- researchgate.netscirp.orgresearchgate.net-thiadiazol-2-yl)-amine, has also been determined using B3LYP/6-31G* computations to understand tautomeric equilibria and resonance structures. mdpi.com

Table 2: Quantum Chemical Parameters for Imidazo[1,2-a]pyridine N-Acylhydrazone Derivatives (DFT/B3LYP/6-31+G(d,p))

| Compound | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) |

| 9a | -6.650 | -2.622 | 4.028 | 2.014 | 0.248 |

| 9b | -6.645 | -2.610 | 4.035 | 2.017 | 0.248 |

| 9c | -6.819 | -2.716 | 4.103 | 2.051 | 0.244 |

| 9d | -6.853 | -2.857 | 3.996 | 1.998 | 0.250 |

| 9e | -7.150 | -2.936 | 4.214 | 2.107 | 0.237 |

| 9f | -6.746 | -2.730 | 4.016 | 2.008 | 0.249 |

Data adapted from a theoretical study on related hydrazone derivatives. scirp.org These values provide insight into the electronic properties that can be expected for compounds containing the pyridin-ylthio-acetohydrazide moiety.

Cheminformatics for Compound Design and Library Screening

Cheminformatics encompasses the use of computational methods to manage, analyze, and model chemical and biological data. In the context of drug discovery centered around the this compound scaffold, cheminformatics plays a vital role in the design of compound libraries and in silico screening.

The synthesis of large series of derivatives, as seen in numerous studies, is a direct application of library design principles. researchgate.net Researchers systematically modify the core structure to explore the chemical space and identify structure-activity relationships (SAR). For example, eighteen new N-acylhydrazones containing an imidazo[1,2-a]pyridine scaffold were synthesized by condensing 2-(3-nitro-H-imidazo[1,2-a]pyridin-2-ylthio)acetohydrazide with various benzaldehyde (B42025) derivatives to create a focused library for biological evaluation. researchgate.net

Cheminformatics tools and databases are essential for this process. They allow for the virtual screening of thousands of potential compounds before undertaking expensive and time-consuming synthesis. srce.hrnih.gov Properties such as drug-likeness, ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and potential toxicity can be predicted. nih.gov For example, in silico ADME predictions are often performed alongside docking studies to prioritize candidates that not only bind well to their target but also possess favorable pharmacokinetic properties. nih.govcmjpublishers.com Software platforms like Molinspiration and Osiris Cheminformatics provide freely accessible tools for calculating key molecular properties, such as logP, polar surface area, and violations of drug-likeness rules, which are critical in the early stages of drug design. nih.govmolinspiration.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.

Several studies on derivatives of this compound have successfully employed QSAR modeling. In a study of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives as anticancer agents, a 3D-QSAR model was developed to complement the molecular docking results and guide the design of new compounds. researchgate.netnih.gov

In another example, 2D-QSAR models were generated for novel nicotinic acid and quinolone hydrazone derivatives to characterize the molecular descriptors that control their antimicrobial and antitubercular activities. nih.gov These models help to quantitatively understand how structural features impact biological outcomes. nih.gov A QSAR study on 2-(pyrazin-2-yloxy)acetohydrazide analogs, which share the acetohydrazide moiety, revealed that their antimycobacterial activity was predominantly explained by molecular connectivity indices, hydrogen donor features, and the shape of substituents. researchgate.net Such models are valuable not only for predicting the activity of new compounds but also for providing insights into the mechanism of action at a molecular level. researchgate.net

Coordination Chemistry and Metal Complexation Studies

Design and Synthesis of Metal Complexes with 2-(Pyridin-2-ylthio)acetohydrazide and its Derivatives as Ligands

The design of metal complexes using this compound as a ligand is predicated on its ability to act as a multidentate chelating agent. The primary donor sites are typically the carbonyl oxygen and the terminal amine nitrogen of the hydrazide group. The pyridine (B92270) nitrogen and the thioether sulfur can also participate in coordination, allowing for the formation of mononuclear or polynuclear complexes with varied geometries.

The synthesis of the parent ligand, this compound, can be achieved through the hydrazinolysis of its corresponding ester, such as ethyl 2-(pyridin-2-ylthio)acetate. nih.gov This reaction is typically carried out by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent like ethanol (B145695). nih.govmdpi.com

Metal complexes are generally synthesized by reacting the ligand with a metal salt in a suitable solvent. A common method involves dissolving the metal salt (e.g., chlorides, acetates, or perchlorates of transition metals) and the ligand in ethanol, often in a 1:1 or 1:2 metal-to-ligand molar ratio, and then refluxing the mixture for several hours. semanticscholar.orgjetir.org Upon cooling, the resulting solid complex can be isolated by filtration, washed, and dried. semanticscholar.orgresearchgate.net This straightforward approach has been successfully applied to synthesize complexes of various metals, including cobalt(II), nickel(II), copper(II), and chromium(III). semanticscholar.orgmdpi.comiiste.org

Furthermore, the reactivity of the primary amine group in this compound allows for the synthesis of derivative ligands, such as Schiff bases (hydrazones), through condensation reactions with various aldehydes and ketones. nih.govresearchgate.net These derivative ligands offer modified steric and electronic properties for complexation, leading to a wider range of coordination compounds.

Table 1: General Synthesis Parameters for Metal Complexes of Acetohydrazide Derivatives

| Metal Ion | Ligand Type | Metal:Ligand Ratio | Solvent | Reaction Condition | Reference |

|---|---|---|---|---|---|

| Co(II), Ni(II), Cu(II) | Acetohydrazide Derivative | 1:2 | Ethanol | Reflux for 2 hours | semanticscholar.org |

| Ni(II) | 2-(4-Bromophenoxy)acetohydrazide | 1:1 | Methanol (B129727)/2-Propanol | Stirring at room temp. | mdpi.comresearchgate.net |

| Cu(II) | Schiff Base of Acetohydrazide | 1:6 | Ethanol | Reflux for 5-9 hours | jetir.org |

| Co(II), Cr(III), Fe(II) | Pyridine Acetohydrazone | 1:2 | Not specified | Not specified | iiste.org |

Characterization of Coordination Modes and Geometries of Metal Complexes

The coordination behavior of this compound and its analogs has been elucidated through various analytical techniques. In most documented cases involving similar acetohydrazide ligands, the molecule acts as a neutral bidentate ligand. mdpi.com Chelation primarily occurs through the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the terminal amine group (-NH2) of the hydrazide moiety, forming a stable five-membered ring with the metal ion. mdpi.comresearchgate.net

The potential for tridentate coordination exists, involving the pyridine nitrogen in addition to the hydrazide group's O and N atoms. The thioether sulfur is considered a weaker donor but could be involved in bridging between metal centers, leading to the formation of coordination polymers.

The resulting coordination geometry around the central metal ion is influenced by the metal's nature, the ligand-to-metal ratio, and the involvement of other species like solvent molecules or counter-ions in the coordination sphere. For many first-row transition metals like Co(II) and Ni(II), a distorted octahedral geometry is commonly observed. mdpi.comsemanticscholar.orgresearchgate.net This geometry is typically completed by the coordination of two ligand molecules and two anions (e.g., Cl⁻) or solvent molecules. mdpi.comsemanticscholar.org Molar conductance measurements often indicate that the complexes are non-electrolytic, suggesting that anions are part of the coordination sphere rather than free counter-ions. researchgate.net

Definitive structural elucidation is achieved through single-crystal X-ray diffraction, which has confirmed the bidentate coordination of similar hydrazide ligands and the resulting polymeric or monomeric structures with distorted octahedral geometries. mdpi.comresearchgate.net

Investigation of Enhanced Biological Activities Upon Metal Complexation

A significant driver for the synthesis of metal complexes with this compound and related ligands is the observation that complexation often leads to enhanced biological activity compared to the free ligand. ekb.egredalyc.org This principle has been demonstrated across a range of hydrazide and thioether-containing compounds, which show increased antimicrobial efficacy upon chelation. nih.govsemanticscholar.orgresearchgate.net

The enhanced activity is often explained by Overtone's concept and Tweedy's chelation theory. According to the theory, chelation reduces the polarity of the metal ion, primarily because the positive charge of the metal is shared with the donor atoms of the ligand. This increases the lipophilicity of the complex, facilitating its diffusion across the lipid layers of microbial cell membranes. Once inside the cell, the complex can disrupt normal cellular processes, such as enzyme function or DNA replication, leading to a more potent antimicrobial effect. semanticscholar.org

Studies on analogous complexes have demonstrated significantly higher antibacterial and antifungal activity against a panel of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. semanticscholar.orgredalyc.orgscispace.com

Table 2: Antimicrobial Activity of Acetohydrazide Ligands and Their Metal Complexes

| Compound Type | Test Organism | Activity Observation | Reference |

|---|---|---|---|

| Quinazoline-acetohydrazide ligand | S. aureus, E. coli, Klebsiella spp. | Moderate activity | semanticscholar.org |

| Co(II), Ni(II), Cu(II) Complexes | S. aureus, E. coli, Klebsiella spp. | Higher activity than the free ligand | semanticscholar.org |

| Hydrazone ligand | E. coli, Bacillus subtilis | Moderate activity | ekb.eg |

| Metal Complexes of Hydrazone | E. coli, Bacillus subtilis | Exhibited higher antibacterial activity | ekb.eg |

| Schiff Base Hydrazide Ligand | P. aeruginosa, A. flavus | Good activity | redalyc.org |

| Co(II), Ni(II) Complexes | P. aeruginosa, A. flavus | More effective than the parent ligand | redalyc.org |

Spectroscopic and Structural Analysis of Metallated Compounds

The coordination of this compound to metal ions is confirmed through detailed spectroscopic analysis. Each technique provides specific insights into the structure of the resulting complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the ligand's donor sites. Upon complexation, the characteristic stretching vibration of the carbonyl group, ν(C=O) or "Amide I," typically shifts to a lower frequency (by 30-50 cm⁻¹). mdpi.comresearchgate.net This shift indicates the coordination of the carbonyl oxygen to the metal ion. Simultaneously, changes are observed in the bands corresponding to the N-H stretching and NH₂ bending vibrations, confirming the involvement of the hydrazinic nitrogen in chelation. mdpi.comnih.gov In the far-infrared region, the appearance of new, weak bands can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of bond formation between the metal and the ligand. mdpi.commdpi.com

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: These techniques are used to infer the geometry of the metal complexes. For instance, the electronic spectra of Co(II) and Ni(II) complexes often display d-d transitions characteristic of an octahedral environment. semanticscholar.org Magnetic susceptibility measurements at room temperature provide the magnetic moment (μeff), which helps in confirming the geometry and the oxidation state of the metal ion. semanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H NMR spectroscopy is invaluable. The signal corresponding to the -NH₂ protons of the hydrazide moiety would be expected to shift or broaden significantly upon coordination, confirming the participation of this group in binding.

Table 3: Representative Spectroscopic Data for Acetohydrazide Metal Complexes

| Technique | Compound | Key Observation | Inference | Reference |

|---|---|---|---|---|

| FT-IR | Ni(II)-acetohydrazide complex | ν(C=O) shifts from 1698 cm⁻¹ to 1653 cm⁻¹ | Coordination via carbonyl oxygen | mdpi.com |

| FT-IR | Metal-acetohydrazide complexes | Appearance of new bands at 434-592 cm⁻¹ | Formation of M-O and M-N bonds | mdpi.comnih.gov |

| UV-Vis | Co(II) Complex | Peaks at 590, 632, 644 nm | Octahedral geometry | semanticscholar.org |

| UV-Vis | Ni(II) Complex | Peaks at 395, 440, 585 nm | Octahedral geometry | semanticscholar.org |

| Magnetic Susceptibility | Cu(II) Complex | μeff = 1.87 B.M. | Consistent with one unpaired electron in Cu(II) | researchgate.net |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Substituent Variation on the Pyridine (B92270) Moiety

The pyridine nucleus is a key pharmacophoric feature, and alterations to its structure have been shown to significantly modulate biological activity. tandfonline.com The introduction of various substituents at different positions on the pyridine ring has been a common strategy to enhance the therapeutic efficacy of the resulting compounds. tandfonline.com

For instance, in a series of pyridine derivatives tested for antimalarial activity, the nature and position of substituents on the pyridine ring were found to be critical. tandfonline.com One study revealed that compounds with a hydroxyl group at the para-position of a phenyl ring attached to the pyridine nucleus exhibited potent antimalarial activity, which was attributed to the potential for hydrogen bonding with the target receptor. tandfonline.com This highlights the importance of electronic and steric effects of substituents on the pyridine moiety in dictating the biological outcome.

Influence of Modifications to the Thioacetohydrazide Core

The thioacetohydrazide core of the molecule serves as a crucial linker and is integral to its chemical reactivity and biological function. Modifications to this central fragment, including the thioether linkage and the acetohydrazide group, have been explored to optimize the pharmacological properties of the derivatives.

The hydrazide-hydrazone moiety (-CONH-N=CH-) is a known pharmacophore that contributes to a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. rroij.comhygeiajournal.com The reactivity of the terminal hydrazide group allows for the facile synthesis of a diverse library of hydrazone derivatives through condensation with various aldehydes and ketones. rroij.comwildlife-biodiversity.com This synthetic accessibility has enabled extensive SAR studies.

Furthermore, the thioether linkage provides flexibility to the molecule, allowing it to adopt favorable conformations for binding to biological targets. The sulfur atom in the thioether bridge can also participate in important interactions with receptor sites.

Role of Different Aromatic and Heteroaromatic Substituents on Hydrazone/Cyclized Moieties

The condensation of the terminal hydrazide group of 2-(pyridin-2-ylthio)acetohydrazide with a wide variety of aromatic and heteroaromatic aldehydes and ketones leads to the formation of N'-substituted hydrazone derivatives. rroij.comingentaconnect.com The nature of these substituents plays a pivotal role in determining the biological activity profile of the resulting compounds.

Studies have shown that the introduction of different aromatic and heteroaromatic rings can significantly influence the antimicrobial and anticancer activities of these derivatives. For example, in a series of pyrimidine-hydrazones, a derivative possessing a 2-pyridyl moiety was found to be the most active against a panel of microorganisms. ingentaconnect.com This suggests that the presence of additional nitrogen-containing heterocycles can enhance the antimicrobial potency.

In the context of anticancer activity, the substitution pattern on the aromatic ring of the hydrazone moiety has been shown to be critical. For instance, in a series of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives, compounds with dihydroxy substitutions on the benzylidene ring exhibited potent anticancer and telomerase inhibitory activity. researchgate.net

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives:

| Core Moiety | Substituent | Resulting Compound Class | Observed Biological Activity | Reference |

| Pyridine | Varied substituents | Pyridine derivatives | Antimalarial | tandfonline.com |

| Thioacetohydrazide | Aromatic/Heteroaromatic aldehydes/ketones | Hydrazones | Antimicrobial, Anticancer, Anti-inflammatory | rroij.comingentaconnect.com |

| Hydrazone | 2-Pyridyl | Pyrimidine-hydrazones | Antimicrobial | ingentaconnect.com |

| Hydrazone | Dihydroxybenzylidene | 1,3,4-Oxadiazole (B1194373) derivatives | Anticancer, Telomerase inhibition | researchgate.net |

Elucidation of Key Pharmacophoric Features for Targeted Biological Activities

Through extensive SAR studies, key pharmacophoric features of this compound derivatives have been elucidated for various targeted biological activities. A pharmacophore is the three-dimensional arrangement of atoms or functional groups necessary for biological activity.

For antimicrobial activity, the essential pharmacophoric elements often include:

The pyridine ring, which can interact with microbial enzymes or cell components.

The hydrazone linkage (-CONH-N=CH-), which is a common feature in many antimicrobial agents. hygeiajournal.com

The nature of the substituent on the hydrazone moiety, with electron-withdrawing or specific heterocyclic groups often enhancing activity. ingentaconnect.com

For anticancer activity, the key pharmacophoric features may involve:

The ability of the molecule to act as a chelator for essential metal ions in cancer cells.

The presence of specific substituents, such as hydroxyl groups on an aromatic ring, which can lead to the inhibition of enzymes like telomerase. researchgate.net

The rational design of novel derivatives continues to be guided by these established pharmacophoric models, with the aim of developing more potent and selective therapeutic agents.

Future Research Directions and Potential Applications

Rational Design of Next-Generation Analogues with Improved Efficacy and Selectivity

The foundation for future research lies in the rational design of new analogues of 2-(Pyridin-2-ylthio)acetohydrazide to enhance their biological activity and selectivity. By strategically modifying the core structure, researchers can aim to improve pharmacokinetic and pharmacodynamic properties.

Key areas for structural modification include:

Substitution on the Pyridine (B92270) Ring: Introducing various substituents on the pyridine ring can significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity with biological targets. For instance, the position and nature of substituents on the pyridine ring have been shown to be critical for the anti-tubercular activity of related compounds. nih.gov

Modification of the Hydrazide Moiety: The hydrazide group is a key pharmacophore and can be readily converted into various heterocyclic systems like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. mdpi.commdpi.com These modifications can lead to compounds with diverse pharmacological profiles, including anticancer and antimicrobial activities. mdpi.comacs.org

Alteration of the Thioether Linkage: The sulfur atom in the thioether bridge offers opportunities for modification. For example, its oxidation state or replacement with other linkers could modulate the compound's flexibility and interaction with target proteins.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the rational design process. ekb.egresearchgate.net These in silico approaches can help predict the binding affinity and potential activity of novel analogues before their synthesis, thereby accelerating the drug discovery process. acs.orgnih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While existing research has highlighted the potential of pyridyl-thioether-hydrazides in areas like cancer and infectious diseases, there is a vast, unexplored landscape of biological targets and therapeutic applications.

Future investigations could focus on:

Kinase Inhibition: Many pyridine-containing compounds have shown promise as kinase inhibitors, which are crucial in cancer therapy. ekb.egnih.gov Screening this compound derivatives against a panel of kinases could uncover new anti-cancer agents. For example, derivatives of N-acylhydrazone have been identified as potent dual inhibitors of EGFR and VEGFR2. nih.gov

Enzyme Inhibition: The hydrazide functionality can interact with various enzymes. For instance, some hydrazide derivatives have been investigated as inhibitors of nucleotide pyrophosphatases, which could be beneficial in treating diseases like osteoarthritis and diabetes.

Neurological Disorders: The pyridine nucleus is a common feature in centrally acting drugs. Exploring the potential of these compounds to modulate neurotransmitter systems or other targets in the central nervous system could open up new avenues for treating neurological and psychiatric disorders.

Inflammatory Diseases: Pyridine-based compounds have been reported to possess anti-inflammatory properties. acs.org Investigating the effects of this compound derivatives on inflammatory pathways could lead to the development of new treatments for chronic inflammatory conditions.

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is crucial for the efficient and environmentally friendly production of this compound and its analogues. Future research in this area should focus on:

Greener Synthesis: Developing synthetic routes that utilize less hazardous solvents, reduce waste, and are more energy-efficient is a key goal. This could involve exploring microwave-assisted synthesis or flow chemistry techniques. scispace.com

One-Pot Reactions: Designing multi-component reactions where several synthetic steps are carried out in a single reaction vessel can significantly improve efficiency and reduce purification steps.

Catalytic Methods: The use of catalysts can enhance reaction rates and selectivity. Research into novel catalysts for the formation of the thioether linkage or the derivatization of the hydrazide group would be valuable.

A general synthetic pathway to this compound involves the reaction of a pyridine-2-thiol (B7724439) with an ethyl haloacetate followed by hydrazinolysis. mdpi.com

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

To accelerate the discovery of new lead compounds, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry are indispensable.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target. nih.govchemrxiv.org Screening a diverse library of this compound derivatives could quickly identify promising hits for further development. nih.gov

Combinatorial Chemistry: This approach enables the rapid synthesis of large and diverse libraries of related compounds. nih.govnus.edu.sg By systematically combining different building blocks (e.g., various substituted pyridines and different acylating agents for the hydrazide), a vast chemical space can be explored to identify molecules with optimal activity. rug.nlethz.ch The integration of molecular networking with mass spectrometry can aid in the rapid identification of active compounds from these combinatorial libraries. nih.gov

Investigation into the Broader Chemical Space of Pyridyl-Thioether-Hydrazides

The core structure of this compound serves as a starting point for exploring a much broader chemical space. Future research can expand to include:

Isomeric Variation: Investigating the synthesis and biological activity of isomers, such as 2-(Pyridin-3-ylthio)acetohydrazide and 2-(Pyridin-4-ylthio)acetohydrazide, is crucial. The position of the nitrogen atom in the pyridine ring can dramatically affect the compound's properties and biological activity. nih.gov

Scaffold Hopping: Replacing the pyridine ring with other nitrogen-containing heterocycles (e.g., pyrimidine, pyrazine, or thiazole) while retaining the thioether-hydrazide motif could lead to the discovery of novel scaffolds with unique biological profiles. acs.orgnih.gov

Bioisosteric Replacement: Replacing the thioether linkage with other bioisosteres, such as an ether or an amine linkage, could result in analogues with improved metabolic stability or different biological activities.

By systematically exploring these avenues, the scientific community can unlock the full potential of the pyridyl-thioether-hydrazide scaffold, leading to the development of novel and effective therapeutic agents for a wide range of diseases.

Q & A

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.